Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Action Environment
It is generally recommended to avoid dust formation and ensure adequate ventilation when handling similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazino group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Comparison with Similar Compounds
Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a hydroxy group instead of a hydrazino group, which affects its reactivity and biological activity.
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the ethyl ester group, which can influence its solubility and overall chemical properties.
Triazole-pyrimidine hybrids:
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable for various applications.
Properties
IUPAC Name |
ethyl 4-hydrazinyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N4O2/c1-2-17-6(16)4-3-13-7(8(9,10)11)14-5(4)15-12/h3H,2,12H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINANUGXXFVGSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.